

Application Notes and Protocols for Dodecanophenone Synthesis via Suzuki Coupling

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Compound of Interest

Compound Name: Dodecanophenone

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This document provides detailed application notes and protocols for the synthesis of **Dodecanophenone**, an aromatic ketone, utilizing the palladium-catalyzed Suzuki coupling reaction. This method offers a robust and versatile route for the formation of a carbon-carbon bond between an acyl halide and an arylboronic acid.

Introduction

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organohalides.^{[1][2][3]} Its applications are widespread in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[4] The synthesis of aryl ketones, such as **Dodecanophenone**, can be efficiently achieved through the coupling of an appropriate acyl chloride with an arylboronic acid. This method is often preferred over classical methods like Friedel-Crafts acylation due to its milder reaction conditions, higher functional group tolerance, and generally good to excellent yields.^[3]

Reaction Principle

The synthesis of **Dodecanophenone** via Suzuki coupling involves the reaction of dodecanoyl chloride with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The catalytic cycle involves three key

steps: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation with the phenylboronic acid (which is activated by a base), and reductive elimination to yield **Dodecanophenone** and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Dodecanophenone**.

Parameter	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₈ O	--INVALID-LINK--
Molecular Weight	260.42 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	General Knowledge
Melting Point	44-45 °C	SpectraBase
Expected Yield	75-95%	Literature precedent for similar reactions
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.95 (d, J=7.5 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.6 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 1.75 (p, J=7.5 Hz, 2H), 1.40-1.20 (m, 16H), 0.88 (t, J=6.8 Hz, 3H)	General Spectroscopic Data
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 200.5, 137.1, 132.8, 128.5, 128.0, 38.6, 31.9, 29.6, 29.5, 29.4, 29.3, 29.3, 24.4, 22.7, 14.1	--INVALID-LINK--
IR (KBr, cm ⁻¹)	2918, 2849, 1684 (C=O), 1597, 1581, 1467, 1447, 1214, 756, 691	General Spectroscopic Data

Experimental Protocols

The following is a representative protocol for the synthesis of **Dodecanophenone** via Suzuki coupling. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

- Dodecanoyl chloride (1.0 equiv.)
- Phenylboronic acid (1.2 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv.)
- Triphenylphosphine (PPh_3 , 0.04 equiv.)
- Potassium carbonate (K_2CO_3 , 2.0 equiv.)
- Toluene (anhydrous)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Reaction Setup and Procedure

- **Reaction Vessel Preparation:** A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).
- **Reagent Addition:** To the flask, add dodecanoyl chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

- **Solvent Addition:** Anhydrous toluene is added to the flask via a syringe. The volume should be sufficient to ensure good stirring and dissolution of the reagents (e.g., 5 mL per mmol of dodecanoyl chloride).
- **Reaction Execution:** The reaction mixture is heated to 90-100 °C and stirred vigorously under the inert atmosphere.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6 hours.
- **Work-up:**
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
 - The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:**
 - The crude product is purified by flash column chromatography on silica gel.
 - A gradient of hexane and ethyl acetate is used as the eluent to isolate the pure **Dodecanophenone**.
 - The fractions containing the product are combined, and the solvent is evaporated to yield the final product as a white to off-white solid.

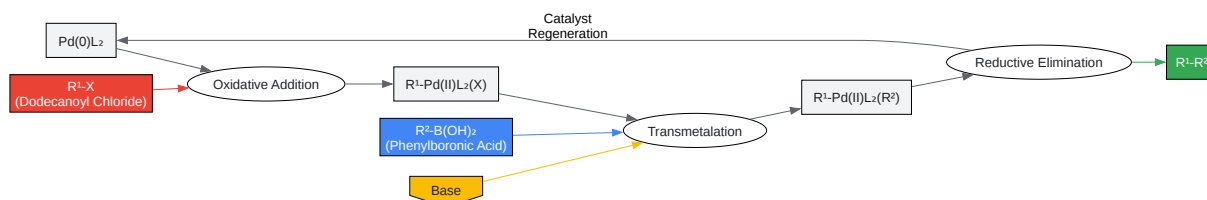
Characterization

The identity and purity of the synthesized **Dodecanophenone** can be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and IR spectroscopy, and by its melting point.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki coupling reaction.



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Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Workflow for Dodecanophenone Synthesis

The diagram below outlines the key steps in the experimental protocol for synthesizing **Dodecanophenone**.

Caption: Experimental workflow for **Dodecanophenone** synthesis.

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